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Compound of Interest

Compound Name: Retinyl retinoate

Cat. No.: B042652 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of retinyl retinoate, a novel retinoid ester formed from the condensation of

retinol and retinoic acid.[1] This document details the experimental protocols and summarizes

the key spectroscopic data essential for the identification, quantification, and characterization of

this molecule.

Molecular Structure and Properties
Retinyl retinoate (CAS 15498-86-9) possesses the molecular formula C₄₀H₅₆O₂ and a

molecular weight of 568.87 g/mol .[2] Its structure combines the characteristic features of both

retinol and retinoic acid, resulting in a highly conjugated system that dictates its spectroscopic

properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy
The extended π-system of conjugated double bonds in retinyl retinoate is responsible for its

strong absorption in the ultraviolet-visible region. The UV-Vis spectrum is a fundamental tool for

the quantification of retinoids.

Experimental Protocol
A standard protocol for obtaining the UV-Vis spectrum of retinyl retinoate is as follows:
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Sample Preparation: Prepare a dilute solution of retinyl retinoate in a suitable organic

solvent, such as ethanol or hexane. Due to the photosensitivity of retinoids, all sample

handling should be performed under yellow or red light to prevent degradation.

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

Data Acquisition: Scan the sample over a wavelength range of 250-450 nm. The solvent

used for sample preparation should be used as a blank for baseline correction.

Analysis: Determine the wavelength of maximum absorbance (λmax). For quantification, a

calibration curve can be constructed by measuring the absorbance of a series of standard

solutions of known concentrations.

Spectroscopic Data
The UV-Vis spectrum of retinyl retinoate in ethanol exhibits a characteristic absorption

maximum. While specific data for retinyl retinoate is not readily available in all literature,

related retinoids such as retinol and retinyl palmitate show a λmax in ethanol between 325 nm

and 329 nm.[1][2]

Spectroscopic Parameter Value Solvent

λmax ~325-329 nm Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for the structural elucidation of retinyl
retinoate, providing detailed information about the chemical environment of each proton and

carbon atom in the molecule.

Experimental Protocol
Sample Preparation: Dissolve a sufficient amount of purified retinyl retinoate in a

deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of

tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For unambiguous signal assignment,

two-dimensional NMR experiments such as COSY, HSQC, and HMBC should be performed.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra.

Spectroscopic Data
Detailed and assigned ¹H and ¹³C NMR data for retinyl retinoate is not consistently published.

However, by analyzing the spectra of its constituent parts, retinol and retinoic acid, the

expected chemical shifts can be inferred. The olefinic protons are expected to resonate in the

downfield region (δ 5.5-7.0 ppm), while the methyl and methylene protons will appear in the

upfield region (δ 1.0-2.5 ppm). In the ¹³C NMR spectrum, the carbonyl carbon of the ester

group will be significantly downfield, and the numerous sp² carbons of the conjugated system

will resonate between δ 120-150 ppm.

Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight of retinyl retinoate
and for obtaining structural information through fragmentation analysis.

Experimental Protocol
Sample Introduction: The sample can be introduced directly via a solids probe or, more

commonly, as the eluent from a liquid chromatography (LC) system (LC-MS).

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)

are suitable ionization techniques. Positive ion mode is typically used for retinoids.

Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight

(TOF), or Orbitrap. For fragmentation studies, tandem mass spectrometry (MS/MS) is

employed.

Data Acquisition: Acquire the full scan mass spectrum to determine the molecular ion peak.

For MS/MS, select the molecular ion as the precursor ion and acquire the product ion
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spectrum.

Spectroscopic Data
The positive ion mass spectrum of retinyl retinoate is expected to show a prominent

protonated molecule [M+H]⁺ at m/z 569.87. A characteristic fragmentation pattern for retinyl

esters is the loss of the esterifying group, resulting in the formation of the retinol cation at m/z

269.[3]

Ion m/z (expected)

[M+H]⁺ 569.87

[M-Retinoic Acid+H]⁺ (Retinol Cation) 269.23

Vibrational Spectroscopy: Infrared (IR) and Raman
Infrared and Raman spectroscopy provide information about the vibrational modes of the

functional groups present in retinyl retinoate.

Experimental Protocol
Sample Preparation: For FT-IR, the sample can be analyzed as a thin film on a salt plate

(e.g., NaCl or KBr) or as a dispersion in a KBr pellet. For Raman spectroscopy, the sample

can be analyzed directly as a solid or in solution.

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer or a Raman

spectrometer equipped with a suitable laser excitation source (e.g., 785 nm to avoid

fluorescence).

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Spectroscopic Data
The vibrational spectrum of retinyl retinoate is characterized by the following key absorptions:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b042652?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3807509/
https://www.benchchem.com/product/b042652?utm_src=pdf-body
https://www.benchchem.com/product/b042652?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group Vibrational Mode
Wavenumber (cm⁻¹)
(expected)

C=O (Ester) Stretching ~1715-1735

C=C (Conjugated) Stretching ~1580-1650

C-H (Aliphatic) Stretching ~2850-2960

C-O (Ester) Stretching ~1150-1250

The C=C stretching vibration in the conjugated system of retinoids gives a particularly strong

and characteristic band in the Raman spectrum, often observed around 1580-1593 cm⁻¹.[4]

Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the spectroscopic characterization of

retinyl retinoate and the logical relationship between the different spectroscopic techniques.
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General workflow for the synthesis and spectroscopic characterization of retinyl retinoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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